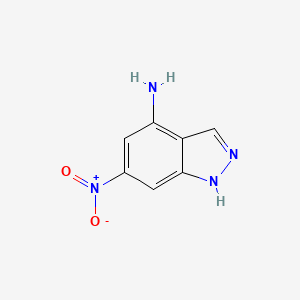

6-nitro-1H-indazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAQCICIBJWARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311487 | |

| Record name | 6-Nitro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-92-6 | |

| Record name | 6-Nitro-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Nitro 1h Indazol 4 Amine and Its Functionalized Derivatives

Direct Synthesis Approaches to the Indazole Core

The construction of the 1H-indazole scaffold, the central structural motif of 6-nitro-1H-indazol-4-amine, can be achieved through various modern synthetic methods. These approaches offer different levels of efficiency and functional group tolerance.

Cyclization Reactions for 1H-Indazole Scaffold Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis. For the 1H-indazole system, a prominent method involves the diazotization of an appropriately substituted aniline (B41778), such as 2-methyl-5-nitroaniline (B49896), followed by the decomposition of the resulting diazonium salt. This process, typically conducted in an acidic medium like hydrochloric acid, leads to the formation of the indazole ring. While effective, this method often works best when the benzene (B151609) ring of the starting aniline contains electron-withdrawing groups, such as a nitro or bromo substituent, to facilitate the cyclization. thieme-connect.de For instance, the synthesis of 6-nitro-1H-indazole from 2-methyl-5-nitroaniline has been reported with a yield of 47%. thieme-connect.de

Another powerful cyclization strategy is the reaction of α,β-unsaturated ketones with hydrazines. nih.gov This condensation reaction is a widely used and versatile approach for constructing the pyrazole (B372694) ring within the indazole framework. nih.gov Additionally, a one-pot procedure involving the reaction of carbonyl compounds with arylhydrazine hydrochlorides in DMF at elevated temperatures can produce 1-aryl-1H-indazoles with nitro substitutions. This method proceeds through hydrazone formation and subsequent cyclization, which can sometimes be facilitated by a copper catalyst.

A patent describes a method for preparing 4,6-disubstituted 1H-indazole derivatives starting from a compound of formula (B), which undergoes a reduction reaction to form a compound of formula (C). google.com This intermediate is then treated with a nitrite (B80452) through a diazotization and ring-closure reaction to yield the final product. google.com

Intramolecular Metal-Catalyzed C-H Amination Routes

Modern synthetic chemistry has increasingly turned to C-H activation and amination reactions as efficient methods for forming nitrogen-containing heterocycles. These reactions offer atom economy and can often be performed under milder conditions than traditional methods.

Transition-metal-catalyzed intramolecular C-H amination of hydrazones is a notable strategy. researchgate.netdovepress.com For example, iron(III) bromide (FeBr3) in the presence of oxygen has been used to mediate the C-H activation and subsequent C-N bond formation in arylhydrazones, leading to the synthesis of 1H-indazoles in moderate to excellent yields under mild conditions. researchgate.net Similarly, copper-catalyzed aerobic oxidative C-H amination of N-tosylhydrazones provides another route to indazoles with good functional group tolerance. dovepress.comresearchgate.net

Palladium catalysis has also been employed in intramolecular C-H amination reactions. For instance, a ligand-free palladium-catalyzed reaction of aminohydrazones can yield 1H-indazoles. mdpi.com Rhodium and copper co-catalyzed systems have been developed for the sequential C-H activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes to form 1H-indazoles. nih.gov

Oxidant-Mediated Aryl C-H Amination Strategies

In addition to metal-catalyzed approaches, oxidant-mediated C-H amination offers a valuable alternative for the synthesis of 1H-indazoles. These methods can sometimes be performed under metal-free conditions, which is advantageous for certain applications.

One such method utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to facilitate the direct aryl C-H amination of arylhydrazones, yielding 1H-indazoles with good functional group compatibility. mdpi.com Iodine-mediated aryl C-H amination of hydrazones is another metal-free approach. mdpi.com

Silver(I) has been shown to mediate the intramolecular oxidative C-H amination of α-ketoester-derived hydrazones. nih.govacs.orgbohrium.com This process is particularly effective for the synthesis of a variety of 3-substituted 1H-indazoles. nih.govacs.orgbohrium.com Mechanistic studies suggest that this reaction may proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govacs.org

Condensation Reactions for Indazole Ring System Construction

Condensation reactions provide a direct and often high-yielding pathway to the indazole ring system. A classic and widely utilized method is the reaction of benzylidene tetralones with hydrazine (B178648) in acetic acid to synthesize substituted benzo[g]indazoles. nih.gov

Another approach involves the condensation of 2-hydroxyaryl ketones with hydrazines. In some cases, the reaction can proceed directly to the indazole without the need to isolate the intermediate hydrazone. thieme-connect.de For example, the reaction of 2,4,2',4'-tetrahydroxybenzophenone with hydrazines at high temperatures (200 °C) yields 3-aryl-1H-indazol-6-ols. thieme-connect.de

Furthermore, the condensation of (2-nitrophenyl)(oxo)acetonitriles with aromatic amines can lead to the formation of 2H-indazolium 1-oxides. thieme-connect.de A patent also describes a method starting with 6-nitro-1H-indazole, which is reacted with 1-bromo-2-chloroethane (B52838) in ethanol (B145695) to yield an intermediate that can be further elaborated. scielo.br

Conversion and Derivatization Strategies of Nitro-Indazole Precursors

Once the nitro-indazole core is synthesized, further functionalization is often required to produce the target molecule, this compound. A key transformation in this process is the selective reduction of a nitro group.

Regioselective Reduction of Nitro Groups to Amino Functionalities

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. In the context of dinitro-indazole precursors, achieving regioselectivity—the reduction of one nitro group while leaving the other intact—is crucial.

A common method for the reduction of aromatic nitro compounds is the use of a metal in an acidic medium, such as iron powder in the presence of an acid. smolecule.com Another patent describes the use of iron and ammonium (B1175870) chloride for this reduction. google.com Tin(II) chloride (SnCl2) is also a widely used reagent for the reduction of nitroarenes. The synthesis of 7-alkoxy-4-amino-protected indazole derivatives has been achieved by the reduction of the corresponding 4-nitroindazoles using anhydrous stannous chloride in various alcohols. researchgate.net

Catalytic hydrogenation is another powerful and often cleaner method for nitro group reduction. unimi.it Various catalysts, including platinum and palladium on carbon, can be employed. unimi.it The choice of catalyst and reaction conditions can influence the chemoselectivity, which is important when other reducible functional groups are present in the molecule. unimi.it For instance, sulfided platinum catalysts have been shown to achieve chemoselective reduction of nitro groups in the presence of activated heteroaryl halides. unimi.it

The following table summarizes various synthetic approaches to the indazole core and the reduction of nitro groups.

| Section | Methodology | Key Reagents/Catalysts | Starting Material Example | Product Type | Reference |

| 2.1.1 | Diazotization and Cyclization | NaNO₂, HCl | 2-methyl-5-nitroaniline | 6-nitro-1H-indazole | thieme-connect.de |

| 2.1.1 | Carbonyl-Hydrazine Condensation | Hydrazine, Acetic Acid | Benzylidene tetralones | Substituted benzo[g]indazoles | nih.gov |

| 2.1.2 | Metal-Catalyzed C-H Amination | FeBr₃, O₂ | Arylhydrazones | 1H-Indazoles | researchgate.net |

| 2.1.2 | Metal-Catalyzed C-H Amination | Cu(OAc)₂, Air | N-tosylhydrazones | 1H-Indazoles | dovepress.com |

| 2.1.3 | Oxidant-Mediated C-H Amination | PIFA | Arylhydrazones | 1H-Indazoles | mdpi.com |

| 2.1.3 | Oxidant-Mediated C-H Amination | Ag(I) salts | α-ketoester-derived hydrazones | 3-substituted 1H-indazoles | nih.govacs.org |

| 2.1.4 | Condensation Reaction | Hydrazine hydrate (B1144303) | 2-hydroxyaryl ketones | 3-aryl-1H-indazol-6-ols | thieme-connect.de |

| 2.2.1 | Nitro Group Reduction | Iron, Acid | 6-nitroindazole (B21905) derivatives | Amino-indazole derivatives | smolecule.com |

| 2.2.1 | Nitro Group Reduction | SnCl₂ | 4-nitroindazoles | 4-aminoindazole derivatives | researchgate.net |

| 2.2.1 | Catalytic Hydrogenation | Pt/C, H₂ | Aromatic nitro compounds | Aromatic amines | unimi.it |

Reductive Methodologies Utilizing Metal Salts (e.g., Tin(II) Chloride)

The use of metal salts in acidic or alcoholic media provides a classic and reliable alternative for nitro group reduction. Tin(II) chloride (SnCl₂) is a common reagent for this transformation, particularly for nitroindazoles. nih.govtandfonline.com The reaction is typically carried out by heating the nitroindazole substrate with an excess of anhydrous SnCl₂ in an alcoholic solvent like ethanol. researchgate.netresearchgate.net This method is robust and tolerant of various functional groups. However, studies have shown that the reaction conditions can sometimes lead to unexpected side products. For instance, the reduction of N-alkyl-5-nitroindazoles with anhydrous SnCl₂ in ethanol has been observed to cause concurrent ethoxylation or chlorination at the C4 position. tandfonline.com Careful control of the reaction parameters is therefore essential to ensure the desired product is obtained selectively.

Table 2: Conditions for Nitro Group Reduction using Tin(II) Chloride This table highlights conditions for the reduction of nitroindazoles using SnCl₂.

| Substrate Type | Reagent | Solvent | Temperature | Outcome | Reference |

| 4-Nitroindazoles | Anhydrous SnCl₂ | Ethanol, Methanol (B129727) | 60°C to Reflux | Reduction to amine; potential for alkoxylation | researchgate.net |

| 5-Nitroindazoles | Anhydrous SnCl₂ | Ethanol | Heating | Reduction to amine; potential for C4-ethoxylation/chlorination | tandfonline.com |

| Nitroaromatic Compounds | SnCl₂·2H₂O | Ethyl Acetate | Room Temperature to 80°C | Reduction to amine | researchgate.net |

Hydride-Based Reduction Methods

Hydride-based reagents offer another avenue for the reduction of nitro groups. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may affect other functional groups within the molecule. google.com A more chemoselective option is tri-n-butyltin hydride (Bu₃SnH), which has been used to reduce α-substituted nitro compounds. rsc.org The mechanism often involves a radical chain process. rsc.org The application of these methods to complex molecules like this compound requires careful consideration of substrate compatibility and potential side reactions to achieve selective reduction of the nitro functionality without affecting the indazole ring or the existing amine group.

Table 3: Examples of Hydride-Based Reduction Methods This table shows examples of hydride reagents used for reductions relevant to nitro compounds.

| Reagent | Substrate Type | Solvent | Key Features | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | General nitro compounds | Diethyl ether, THF | Powerful, non-selective reducing agent | google.com |

| Tri-n-butyltin Hydride (Bu₃SnH) | α-Substituted nitroalkanes | Benzene | Radical chain mechanism, replaces α-substituent with H | rsc.org |

| Sodium Borohydride (B1222165) / Bismuth Trichloride | Aromatic nitro compounds | Ethanol | Effective for selective reduction | semanticscholar.org |

Selective Functionalization at the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be functionalized, typically through alkylation or acylation. However, achieving regioselectivity is a significant challenge due to the existence of two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. researchgate.netnih.govbeilstein-journals.org The outcome of N-functionalization reactions is highly dependent on the reaction conditions, which can be tuned to favor either the thermodynamically controlled N1 product or the kinetically controlled N2 product. nih.govnih.gov

N1-substituted indazoles are generally the thermodynamically more stable isomers. nih.govnih.gov Their synthesis can be favored by using conditions that allow for equilibration. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. nih.gov Similarly, N1-acylation is often the favored outcome, as any initially formed N2-acylindazole may isomerize to the more stable N1 regioisomer. nih.gov Specific electrophiles, such as α-halo esters, have been shown to provide excellent selectivity for the N1 position, likely proceeding through an equilibration mechanism. acs.org A recently developed methodology leverages thermodynamic control to achieve highly selective and scalable N1-alkylation with no detectable N2-alkylated products. rsc.orgnih.gov

The selective synthesis of N2-alkylated indazoles, which are often the kinetic products, presents a greater challenge. researchgate.net The inherent tautomerism of the indazole ring means that the 1H-tautomer is the predominant form in solution, which would preferentially lead to N1-alkylation. beilstein-journals.orgwuxibiology.com However, the less abundant but more nucleophilic N2 atom of the 2H-tautomer can be targeted under specific conditions. wuxibiology.com Recent advancements have established highly regioselective N2-alkylation protocols. One such method employs alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by strong acids like trifluoromethanesulfonic acid (TfOH) or a copper(II) triflate catalyst. researchgate.netorganic-chemistry.orgthieme-connect.com This acid-catalyzed reaction proceeds with high selectivity for the N2 position across a diverse range of indazole substrates and alkylating agents, affording the desired products in good to excellent yields. researchgate.netrsc.org The proposed mechanism involves protonation that facilitates nucleophilic attack by the N2-nitrogen. wuxibiology.com

In multi-step syntheses involving complex molecules, the use of orthogonal protecting groups is an indispensable strategy for achieving site-specific modifications. researchgate.net For indazoles, this involves protecting one nitrogen atom while the other is functionalized, followed by deprotection. The choice of protecting group is dictated by its stability under various reaction conditions and the mildness of its cleavage.

Common nitrogen protecting groups include:

tert-Butoxycarbonyl (Boc): Widely used due to its stability and removal under acidic conditions (e.g., trifluoroacetic acid, TFA). researchgate.net Interestingly, for certain N-Boc protected heterocycles like imidazoles and pyrazoles, selective deprotection can be achieved using sodium borohydride (NaBH₄) in ethanol, conditions under which other protected amines (including N-Boc anilines and indoles) remain intact. arkat-usa.org

Trityl (Trt) and Methoxytrityl (Mmt): These are bulky, acid-labile groups, often cleaved under milder acidic conditions than Boc, allowing for sequential deprotection. researchgate.netug.edu.pl

Dde and ivDde: These groups are stable to the acidic and basic conditions used in standard peptide synthesis but can be selectively removed using dilute hydrazine, providing a valuable orthogonal strategy. sigmaaldrich.com

This approach allows for the sequential and controlled functionalization of both N1 and N2 positions, enabling the synthesis of precisely structured indazole derivatives.

Transformations of the Amino Group at the C4 Position

The primary amino group at the C4 position of the this compound core is a versatile handle for introducing a wide range of functional groups and for constructing more complex molecular architectures. Its nucleophilic character allows for various transformations, including acylation, sulfonylation, alkylation, and condensation reactions.

Amidation and Sulfonamidation Reactions

The conversion of the C4-amino group into amide or sulfonamide functionalities is a common strategy to modify the properties of the indazole core.

Amidation: The reaction of 4-aminoindazoles with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. For instance, 6-aminoindazole derivatives can be readily converted to their acetamide (B32628) counterparts by treatment with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534). This straightforward reaction proceeds under mild conditions and typically results in high yields. The formation of the amide bond can significantly influence the biological activity and physicochemical properties of the parent molecule.

Sulfonamidation: Similarly, sulfonamides are synthesized by reacting the amino group with sulfonyl chlorides. This reaction is pivotal in medicinal chemistry for creating compounds with a broad spectrum of biological activities. The process involves the treatment of the amine with an appropriate sulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct. For example, the reaction of an amino-naphthalene derivative with sulfonyl chlorides has been shown to produce sulfonamide products, a reaction pathway applicable to 4-aminoindazoles. The resulting sulfonamide linkage is stable and can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems.

The general conditions for these transformations are summarized in the table below.

Table 1: General Conditions for Amidation and Sulfonamidation of 4-Aminoindazoles

| Transformation | Reagent | Base | Solvent | Conditions |

|---|---|---|---|---|

| Amidation | Acyl Chloride / Anhydride | Pyridine (B92270), Triethylamine | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | 0°C to Room Temperature |

Alkylation and Reductive Amination of the Amino Moiety

Introducing alkyl groups onto the C4-amino nitrogen can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. The reactivity of the indazole ring nitrogens further complicates regioselectivity. N-alkylation of the indazole nucleus itself is a well-studied process, often yielding a mixture of N1 and N2 isomers, with the ratio being sensitive to steric effects and reaction conditions. chemrevlett.com

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. nih.gov This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com This method avoids the issue of multiple alkylations often seen with direct alkylation. masterorganicchemistry.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion intermediate without affecting the starting carbonyl compound. masterorganicchemistry.com For example, 6-amino-1,3-dimethyl-1H-indazole has been successfully alkylated with various ketones and aldehydes using sodium cyanoborohydride in methanol with an acetic acid catalyst. This reaction is a cornerstone in combinatorial chemistry for generating libraries of N-substituted amines. researchgate.net

Formation of Schiff Bases and Related Imine Derivatives

The condensation of the primary amino group of this compound with aldehydes or ketones yields Schiff bases, also known as imines or azomethines. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, followed by dehydration. scispace.com

For example, Schiff bases have been synthesized by refluxing 6-amino indazole with various aromatic acetophenones in ethanol with a catalytic amount of glacial acetic acid. scholarsresearchlibrary.com The resulting N-((1Z)-1-phenylethylidene)-1H-indazol-6-amine derivatives are characterized by the formation of the C=N double bond. scholarsresearchlibrary.com These imine derivatives are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems, such as azetidinones. scielo.brresearchgate.net

Table 2: Synthesis of a Schiff Base from 6-Amino Indazole

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 6-Amino Indazole | 4-Amino Acetophenone | Glacial Acetic Acid | Ethanol | Reflux (5-6 hours) | N-[(1Z)-1-(4-aminophenyl)ethylidene]-1H-indazol-6-amine |

Data sourced from a study on the synthesis of novel Schiff bases. scholarsresearchlibrary.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzo Ring

The benzene ring of the this compound scaffold is activated towards electrophilic substitution by the C4-amino group and deactivated by the C6-nitro group. This push-pull electronic arrangement also makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS): The C4-amino group is a powerful activating group and an ortho-, para-director, while the C6-nitro group is a strong deactivating, meta-directing group. The directing effects on the indazole ring are complex. The amino group strongly directs incoming electrophiles to the C5 and C7 positions. The C6-nitro group directs to the C5 and C7 positions as well. Therefore, electrophilic substitution, such as halogenation or nitration, would be expected to occur preferentially at the C5 or C7 positions, with the C5 position being sterically less hindered. However, the strong deactivating effect of the nitro group and the potential for reaction at the nucleophilic nitrogen atoms of the pyrazole ring can complicate these reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at C6 makes the indazole ring electron-deficient and thus susceptible to nucleophilic attack. byjus.com In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. masterorganicchemistry.com For these reactions to occur, a good leaving group must be present, and the ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org

In the context of 4-amino-6-nitro-1H-indazole, the nitro group at C4 in related dinitro-indazoles has been shown to be a viable leaving group. Studies on 4,6-dinitro-1-phenyl-1H-indazole have demonstrated that various anionic nucleophiles can regiospecifically replace the nitro group at the C4 position, leaving the C6-nitro group intact. researchgate.net This selective substitution is attributed to the electronic effects of the fused pyrazole ring. researchgate.net It has also been reported that the amino group itself can act as a leaving group in SNAr reactions under certain conditions, particularly when the aromatic ring is heavily substituted with electron-withdrawing groups. researchgate.net

Synthesis of Complex Fused Heterocyclic Systems Incorporating the this compound Framework

The indazole core is an excellent platform for the construction of more complex, polycyclic heterocyclic systems, which are of significant interest in drug discovery.

Construction of Pyrimido[1,2-b]indazole Derivatives from 3-Aminoindazolesresearchgate.netmdpi.com

Pyrimido[1,2-b]indazoles are a class of fused heterocycles known for a wide range of biological activities. A common and effective strategy for their synthesis involves the cyclocondensation of 3-aminoindazoles with various carbonyl-containing compounds. nih.gov

The general approach involves reacting a 3-aminoindazole with a 1,3-dielectrophilic species. For example, condensation with 1,3-dialdehydes or β-ketoesters leads to the formation of the pyrimidine (B1678525) ring fused to the indazole core. mdpi.comnih.gov Recent methodologies have expanded this scope to include reactions with ynals, cyclobutanones, and three-component reactions involving aldehydes and other partners. nih.govacs.org

Research has shown that this cyclocondensation is tolerant of a wide variety of substituents on the benzo ring of the 3-aminoindazole starting material. For instance, a new series of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives were synthesized with good to excellent yields through the condensation of various substituted 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov The use of substituted 3-aminoindazoles, including those with halo-substituents at the C4, C5, and C6 positions, allows for the generation of a library of functionalized pyrimido[1,2-b]indazoles. nih.gov

Table 3: Examples of Pyrimido[1,2-b]indazole Synthesis from Substituted 3-Aminoindazoles

| 3-Aminoindazole Derivative | Reagent | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| Substituted 3-Aminoindazoles | Ethyl 4,4,4-trifluoro-3-oxobutanoate | MeOH/H₃PO₄, reflux | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-ones | 35-75% | nih.gov |

| Substituted 3-Aminoindazoles | 1,3-Dialdehydes | Acetic Acid | Pyridyl- and Indoleninyl-substituted pyrimido[1,2-b]indazoles | Good to High | mdpi.com |

While the primary focus of this section is on synthesis from 3-aminoindazoles as per the established literature, the functionalization of the resulting pyrimido[1,2-b]indazole core, for example through Suzuki-Miyaura or SNAr reactions on chlorinated derivatives, further highlights the versatility of this synthetic strategy for creating diverse molecular libraries. nih.govmdpi.com

Formation of Azetidinone Derivatives from 6-Nitro-1H-Indazole

The synthesis of 2-azetidinone (β-lactam) rings is a significant area of organic chemistry, largely due to the antibacterial properties of β-lactam antibiotics like penicillins and cephalosporins. researchgate.netnih.gov The strained four-membered ring is a key feature, making it a valuable synthon for creating more complex biologically relevant molecules. scielo.brajrconline.org A notable synthetic route has been developed to produce novel 2-azetidinone derivatives starting from 6-nitro-1H-indazole. researchgate.netscielo.br

A series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones has been synthesized through a four-step process. researchgate.netscielo.brresearchgate.net The synthesis commences with the reaction of 6-nitro-1H-indazole with 1-bromo-2-chloroethane, which yields 1-(2-chloroethyl)-6-nitro-1H-indazole. researchgate.netscielo.br This intermediate is then reacted with hydrazine hydrate to form 1-(2-hydrazinylethyl)-6-nitro-1H-indazole. The subsequent condensation of this hydrazine derivative with various substituted aromatic aldehydes produces a series of [2-(6-nitro-1H-indazol-1-yl)ethyl]hydrazones. researchgate.net

The final and crucial step for creating the β-lactam ring is a [2+2] cycloaddition, often referred to as the Staudinger reaction. ajrconline.orghealthinformaticsjournal.com In this step, the synthesized hydrazones are treated with chloroacetyl chloride in the presence of a base such as triethylamine. ajrconline.org This reaction proceeds via the formation of a ketene (B1206846) from the acid chloride, which then undergoes cycloaddition with the imine bond of the hydrazone to yield the desired 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinone derivatives. healthinformaticsjournal.comrsc.org The structures of these final compounds have been confirmed using various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and FAB-mass spectrometry. researchgate.netscielo.br

Integration of Triazole and Pyrazoline Units via 1,3-Dipolar Cycloaddition Reactions (e.g., CuAAC)

The 1,3-dipolar cycloaddition is a powerful class of pericyclic reactions used to synthesize five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgscribd.com This methodology has been effectively employed to functionalize the 6-nitro-1H-indazole core with triazole and pyrazoline moieties.

Triazole Ring Integration:

The integration of 1,2,3-triazole units is often achieved with high efficiency and regioselectivity using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.com This reaction, a cornerstone of "click chemistry," involves the reaction between an azide (B81097) and a terminal alkyne to selectively produce the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govwikipedia.org

In the context of 6-nitro-1H-indazole, a synthetic strategy involves first creating an azide derivative. For instance, an N-(2-bromoethyl)nitroindazole can be converted into its corresponding azide. mdpi.com This azide intermediate can then be reacted with various terminal alkynes in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield nitroindazole derivatives bearing a 1,4-disubstituted triazole ring. nih.govresearchgate.netjenabioscience.com This method has been used to synthesize new 1,2,3-triazolyl methyl-6-nitro-1H-indazole derivatives with good yields, ranging from 82% to 90%. nih.govtandfonline.com The regioselectivity of the CuAAC reaction is a significant advantage, preventing the formation of the 1,5-regioisomer and simplifying product purification. mdpi.comnih.gov

Pyrazoline Ring Integration:

Pyrazoline (or dihydropyrazole) rings can also be appended to the 6-nitro-1H-indazole scaffold using 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.net One established method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. mdpi.commdpi.com To apply this to the indazole core, a chalcone (B49325) derivative of 6-nitro-1H-indazole would first be synthesized. Subsequent reaction with hydrazine hydrate in a suitable solvent like acetic acid leads to the cyclization and formation of the pyrazoline ring, resulting in a fused or linked pyrazoline-indazole system. mdpi.comresearchgate.net

A more direct 1,3-dipolar cycloaddition approach has been demonstrated with nitroindazoles bearing a vinyl group. mdpi.com These N-vinyl-nitro-1H-indazoles can act as the dipolarophile in a reaction with nitrile imines. The nitrile imines, which are the 1,3-dipoles, are typically generated in situ from precursors like ethyl hydrazono-α-bromoglyoxylates. This reaction provides the corresponding nitroindazole-pyrazoline derivatives in good to excellent yields. mdpi.com

Novel Synthetic Routes and Methodological Advancements

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchr.orgajol.info This technology has been successfully applied to the synthesis of indazoles and their derivatives. jchr.org

Studies have shown that the synthesis of indazole derivatives can be carried out efficiently using microwave irradiation, sometimes in environmentally benign solvents like water. jchr.org The application of microwave energy has also been explored in the synthesis of β-lactams, where a mixture of cis and trans isomers was produced from an imine and acetoxy acetyl chloride within 10 minutes at modest power settings. healthinformaticsjournal.com In the context of the core structure, the reaction of 6-nitro-1H-indazole with formaldehyde (B43269) has been studied under microwave irradiation, demonstrating its utility in functionalizing the indazole ring system. acs.orgnih.gov The use of palladium-catalyzed cross-coupling reactions to functionalize indazole intermediates can also be accelerated, with reaction times as short as 0.5 to 2 hours under microwave conditions. These findings highlight the potential of microwave-assisted synthesis to enhance the efficiency of producing this compound and its complex derivatives.

Green Chemistry Approaches in 6-Nitro-1H-Indazole-4-amine Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its derivatives, several strategies align with these principles.

Another principle is atom economy, which is maximized in cycloaddition reactions like the 1,3-dipolar cycloadditions used to form triazole and pyrazoline rings, as all atoms from the reactants are incorporated into the final product. The CuAAC reaction is particularly notable for its high efficiency and selectivity under mild, often aqueous, conditions. mdpi.comnih.gov

The choice of reagents is also critical. For instance, a method for the reduction of a nitro group on an indazole ring utilizes tin(II) chloride dihydrate. preprints.org While effective, research into more environmentally benign reducing agents is an ongoing goal in green chemistry. Similarly, exploring catalytic methods over stoichiometric reagents can significantly reduce waste and environmental impact. The development of efficient and recyclable catalysts for the various synthetic steps is a key area for future advancement in the green synthesis of these compounds. nih.gov

Spectroscopic Characterization and Structural Elucidation of 6 Nitro 1h Indazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete structure of organic molecules in solution. By analyzing various NMR experiments, the precise arrangement of atoms and the connectivity within the indazole core can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In 6-nitro-1H-indazol-4-amine, the aromatic protons on the benzene (B151609) ring and the N-H protons of the indazole and amine groups exhibit characteristic chemical shifts (δ) and coupling constants (J).

The positions of the nitro and amine groups significantly influence the electron density of the bicyclic system, leading to predictable shifts in the proton signals. The electron-withdrawing nitro group at position 6 generally deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating amine group at position 4 shields adjacent protons, shifting their signals to a lower chemical shift (upfield).

The ¹H NMR spectrum of the indazole ring system is typically characterized by signals in the aromatic region (approx. 6.5-8.5 ppm). For a 4,6-disubstituted indazole, one would expect to see three distinct aromatic proton signals: H-3, H-5, and H-7.

H-3: This proton on the pyrazole (B372694) ring usually appears as a singlet.

H-5 and H-7: These protons on the benzene ring typically appear as singlets or narrow doublets (due to small meta-coupling), as they lack adjacent protons for ortho-coupling. Their specific chemical shifts are highly dependent on the electronic effects of the substituents at positions 4 and 6.

In related 6-nitroindazole (B21905) derivatives, the proton at H-5 is observed downfield due to the influence of the nitro group, while the H-7 proton appears at a relatively lower frequency. For instance, in 3-chloro-6-nitro-1H-indazole derivatives, the H-5 proton resonates at approximately 8.4 ppm, while H-7 is found around 7.9 ppm. nih.gov A patent for 6-methyl-4-nitro-1H-indazole reported aromatic signals at δ 8.20, 8.10, and 7.87 ppm in DMSO-d₆. google.com The N-H proton of the indazole ring is often broad and can be found at a very high chemical shift (>12 ppm), especially in DMSO-d₆ solvent. google.com The amine (NH₂) protons will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constants (J) in Hz |

| N1-H | > 12.0 | Broad Singlet (br s) | - |

| H-3 | 7.8 - 8.2 | Singlet (s) | - |

| H-5 | 8.0 - 8.4 | Singlet (s) | - |

| H-7 | 7.5 - 7.9 | Singlet (s) | - |

| NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | - |

Table 1: Predicted ¹H NMR spectral data for this compound based on analysis of related compounds. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule, confirming the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of the substituents.

The carbons directly attached to the electron-withdrawing nitro group (C-6) and the electron-donating amino group (C-4) are significantly affected. The C-4 signal is expected to be shifted upfield due to the +M effect of the amine group, while the C-6 signal is shifted downfield due to the -M effect of the nitro group. In studies of related nitroindazoles, the carbon atoms of the indazole ring resonate between approximately 90 and 150 ppm. arabjchem.orgpreprints.org For example, in 3-methyl-1H-indazol-6-amine, the carbon atoms of the benzene ring appear between 92.4 and 146.1 ppm, with C-6 (bearing the amine group) resonating at 146.1 ppm. preprints.org For 3-chloro-6-nitro-1H-indazole derivatives, signals for the carbon skeleton appear between 105 and 150 ppm. nih.gov

| Carbon | Expected Chemical Shift Range (ppm) |

| C-3 | 130 - 145 |

| C-3a | 115 - 125 |

| C-4 | 135 - 145 |

| C-5 | 110 - 120 |

| C-6 | 145 - 155 |

| C-7 | 90 - 100 |

| C-7a | 140 - 150 |

Table 2: Predicted ¹³C NMR chemical shift ranges for this compound based on analysis of related compounds. Assignments can be confirmed using 2D NMR techniques.

Advanced NMR Techniques (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the molecule. Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can be a powerful tool. huji.ac.il For this compound, there are four unique nitrogen atoms: N-1, N-2, the amine nitrogen (N-NH₂), and the nitro nitrogen (N-NO₂).

Studies on nitroindazole derivatives have shown that the ¹⁵N chemical shifts of the pyrazole nitrogens (N-1 and N-2) are highly distinct and can be used to differentiate between N-1 and N-2 substituted isomers. nih.gov Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, are often employed to predict and help assign experimental ¹⁵N chemical shifts. nih.govacs.org The chemical shifts for the amine and nitro group nitrogens also appear in characteristic regions of the spectrum, providing further structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Characteristic Functional Group Vibrations (Nitro, Amine, Aromatic)

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.

Nitro Group (NO₂): The nitro group is characterized by two strong and easily identifiable stretching vibrations:

Asymmetric N-O stretching: typically found in the range of 1500-1560 cm⁻¹.

Symmetric N-O stretching: typically found in the range of 1300-1370 cm⁻¹.

Amine Group (NH₂): The primary amine group will show N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Often, two distinct bands are visible, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

Aromatic Ring (Indazole): The presence of the aromatic system is confirmed by several characteristic bands:

Aromatic C-H stretching: typically weak to medium bands appearing just above 3000 cm⁻¹.

Aromatic C=C stretching: medium to strong bands in the 1450-1600 cm⁻¹ region.

N-H Stretching (Indazole): The N-H bond of the pyrazole ring will contribute a broad absorption band, often in the 3100-3300 cm⁻¹ range. preprints.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Indazole (N-H) | Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic (C-H) | Stretch | > 3000 | Weak to Medium |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (N-O) | Symmetric Stretch | 1300 - 1370 | Strong |

Table 3: Predicted characteristic IR absorption bands for this compound.

Analysis of Hydrogen Bonding Interactions through IR Data

Infrared (IR) spectroscopy serves as a powerful tool for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. In the context of this compound and its derivatives, the positions of specific IR absorption bands, particularly those corresponding to N-H, O-H, and C=O stretching vibrations, can reveal the presence and nature of hydrogen bonds.

For instance, in a study of N-(1-azolecarbonyl)amino acids, the IR spectrum of an N-(5-nitro-1-indazolecarbonyl)-L-phenylalanine derivative in acetonitrile (B52724) showed a carboxyl group absorption at 1750 cm⁻¹. Upon the addition of triethylamine (B128534) (TEA), this band shifted to 1630 cm⁻¹, indicative of carboxylate (COO⁻) formation, while the nitroindazole carbonyl band at 1730 cm⁻¹ remained unchanged. srce.hr This demonstrates the influence of molecular environment on vibrational frequencies and the utility of IR in monitoring reaction dynamics.

The formation of dimers through intermolecular O-H···N hydrogen bonds is a common feature in indazole derivatives. nih.gov These interactions lead to observable shifts in the IR spectra. The complexity of these spectra can be further influenced by the presence of multiple functional groups capable of hydrogen bonding, as well as by interactions with solvents or other molecules in the crystal lattice. wiley.com

In the solid state, the crystal packing of 1-allyl-6-nitro-1H-indazole is stabilized by non-classical C-H···O hydrogen bonds, forming a tape-like motif. researchgate.net Such subtle interactions, while weaker than conventional hydrogen bonds, can be detected through careful analysis of IR spectral data.

Mass Spectrometry

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. This is crucial for confirming the identity of newly synthesized compounds. For example, the molecular formula of 6-nitro-1H-indazole is C₇H₅N₃O₂, corresponding to a molecular weight of 163.13 g/mol . nih.gov HRMS can verify this with a high degree of precision.

In the characterization of novel indazole derivatives, HRMS is routinely used. For instance, the calculated mass for a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole derivative was found to be in close agreement with the experimentally determined mass, confirming its elemental composition. mdpi.com Similarly, HRMS has been used to confirm the structures of various other indazole-containing compounds, including coumarin-sulfonamide-nitroindazolyl-triazole hybrids and acyclic 5-nitroindazole (B105863) nucleoside analogues. mdpi.comoup.com The application of HRMS is a standard and critical step in the characterization of new chemical entities. scispace.com

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of a compound. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) or NO (30 Da). miamioh.edu For this compound, characteristic fragmentation would involve these losses, in addition to fragmentation patterns typical for amines.

Aliphatic amines commonly undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The fragmentation of aromatic amines can be more complex. The presence of both a nitro group and an amine group on the indazole ring will lead to a unique fragmentation pattern that can be used for structural confirmation. researchgate.netlibretexts.org

Studies on the fragmentation of nitrosamine (B1359907) compounds, which also contain nitrogen and oxygen, have identified diagnostic fragment ions that can aid in the characterization of novel related compounds. nih.gov The analysis of fragmentation patterns is a powerful tool for distinguishing between isomers, as different positional isomers will often yield distinct fragment ions. uni-saarland.de

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular structure and intermolecular interactions. d-nb.info

Determination of Molecular Geometry and Conformation

X-ray diffraction studies allow for the precise determination of bond lengths, bond angles, and torsion angles within a molecule. For indazole derivatives, this technique confirms the planarity of the fused bicyclic ring system. iucr.orgiucr.org In many nitroindazole derivatives, the indazole moiety is essentially planar, with the nitro group often slightly twisted out of this plane. iucr.org

For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals an almost planar indazole system. iucr.org Similarly, in 1-(6-nitro-1H-indazol-1-yl)ethanone, the indazole moiety is planar, and the acetyl substituent is twisted by a small angle from this plane. researchgate.net The conformation of substituents attached to the indazole core can also be determined, which is crucial for understanding structure-activity relationships. nih.gov

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, π-stacking, and van der Waals interactions. X-ray crystallography is essential for visualizing and quantifying these interactions. d-nb.info

In the crystal structure of (1H-indazol-1-yl)methanol derivatives, molecules form dimers through intermolecular O-H···N hydrogen bonds. nih.govresearchgate.net The crystal packing of 1-(6-nitro-1H-indazol-1-yl)ethanone is characterized by weak C-H···O and C-H···N hydrogen bonds that form layers, which are further associated through π-stacking interactions to create a three-dimensional network. researchgate.net In some cases, short contacts, such as a close interaction between a nitro-oxygen atom and a chlorine atom, can also play a role in organizing the crystal structure. iucr.org The detailed understanding of these interactions provided by X-ray crystallography is critical for correlating the solid-state structure with the physicochemical properties of the material.

Ligand-Protein Interaction Profiling with Target Biomolecules

Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of indazole derivatives with various protein targets. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents by targeting the Leishmania infantum trypanothione (B104310) reductase (TryR). tandfonline.comnih.gov Molecular docking simulations predicted that these compounds bind stably within the active site of TryR, forming a network of hydrophobic and hydrophilic interactions. tandfonline.comnih.gov The indazole core of these derivatives is crucial for establishing key interactions.

In the context of cancer, indazole derivatives have been studied as inhibitors of several kinases. Molecular docking of N-(1H-indazol-6-yl)benzenesulfonamide derivatives with Polo-like kinase 4 (PLK4) revealed that the indazole core forms critical hydrogen bonds with the hinge region amino acid residues Glu-90 and Cys-92. nih.gov Similarly, studies on arylsulphonyl indazole derivatives as potential ligands for VEGFR2 kinase have shown that these compounds can efficiently bind to the kinase pocket. mdpi.com Although strong hydrogen bonds with the frequently interacting Glu885 were not observed, a close proximity suggesting a weak hydrogen bond was noted. mdpi.com

Furthermore, the interaction of indazole-based compounds with other targets like the Cyclooxygenase-2 (COX-2) enzyme has been explored. researchgate.netinnovareacademics.in Docking studies of 1H-indazole analogs with the COX-2 enzyme (PDB ID: 3NT1) have identified key binding interactions. researchgate.net For example, some derivatives showed an amide-π-stacked interaction with the Gly526 amino acid, contributing to the stability of the complex. innovareacademics.in

The versatility of the indazole scaffold is also evident in its targeting of enzymes involved in immune regulation, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO). nih.gov SARs analysis of nitro-aryl 1H-indazole derivatives indicated that the nitro-aryl group at the C-4 position is beneficial for TDO inhibition. nih.gov

The following table summarizes the key interactions observed in molecular docking studies of indazole derivatives with their respective protein targets.

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Interaction Type |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum Trypanothione Reductase (TryR) | Not explicitly detailed | Hydrophobic and hydrophilic interactions |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | Polo-like kinase 4 (PLK4) | Glu-90, Cys-92 | Hydrogen bonds |

| Arylsulphonyl indazole derivatives | VEGFR2 Kinase | Glu885 | Weak hydrogen bond |

| 1H-indazole analogs | Cyclooxygenase-2 (COX-2) | Gly526 | Amide-π stacking |

Prediction of Binding Affinities and Interaction Hotspots

The prediction of binding affinity is a critical step in computational drug design, providing a quantitative measure of the interaction strength between a ligand and its target protein. biorxiv.org Various computational methods, including molecular docking and more advanced techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations, are employed to estimate these affinities.

For 1H-indazole analogs targeting the COX-2 enzyme, molecular docking studies have calculated binding energies to rank potential inhibitors. researchgate.net For example, derivatives containing difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups exhibited significant binding energies of -9.11, -8.80, and -8.46 kcal/mol, respectively. researchgate.net Subsequent MM-GBSA analysis on selected complexes, such as the one involving the BDF compound, revealed a high negative binding free energy (ΔGbind) of -56.83 kcal/mol, indicating strong binding. innovareacademics.in

In the study of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania infantum trypanothione reductase, molecular docking was used to determine the binding energies of the stable ligand-TryR complexes. tandfonline.comnih.gov These calculations, along with the identification of intermolecular hydrogen bonds, helped in understanding the relative activities of the synthesized compounds. tandfonline.com

Similarly, for indazole derivatives targeting renal cancer-associated protein (PDB: 6FEW), molecular docking was used to calculate binding energy values to rank the synthesized compounds. nih.gov The results identified derivatives with the highest binding energies, suggesting they are the most promising ligands. nih.gov

The identification of "interaction hotspots" – key residues in the binding site that contribute significantly to the binding energy – is another crucial aspect. For instance, in the case of arylsulphonyl indazole derivatives with VEGFR2, while direct hydrogen bonds with some key residues were not always present, interactions with residues like Thr916 and Glu917 were found to be energetically significant. mdpi.com

These computational predictions of binding affinity and the mapping of interaction hotspots are vital for the rational design of more potent and selective indazole-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of 2D and 3D QSAR Models for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Both 2D and 3D QSAR models have been successfully developed for various series of indazole derivatives to guide the design of new, more potent compounds. nih.govgrowingscience.cominnovareacademics.inlongdom.org

For a series of indazole derivatives acting as Tyrosine Threonine Kinase (TTK) inhibitors, both 2D and 3D QSAR models were developed. growingscience.comlongdom.orgresearchgate.net The best 2D-QSAR model, generated using the Multiple Linear Regression (MLR) method, showed a high correlation coefficient (r²) of 0.9512 and robust internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients. longdom.orgresearchgate.net A 3D-QSAR model for the same series, built using the k-Nearest Neighbour (kNN) approach, also demonstrated good predictive ability with a q² of 0.9132. longdom.orgresearchgate.net

In another study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors, both 2D and 3D QSAR models were generated. innovareacademics.in The 2D-QSAR models were developed using MLR, Principal Component Regression (PCR), and Partial Least Squares (PLS) methods. innovareacademics.in The most significant 2D model yielded a correlation coefficient (r²) of 0.8672 and a cross-validated correlation coefficient (q²) of 0.8212. innovareacademics.in For the 3D-QSAR analysis, k-nearest neighbour (kNN) models were developed, and the best model was selected based on its statistical significance. innovareacademics.in

Furthermore, QSAR studies have been conducted on indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing. aboutscience.eu These models were generated using a combination of 2D and 3D descriptors with the genetic algorithm-coupled multiple linear regression (GA-MLR) method. aboutscience.eu The developed QSAR model was able to explain and predict a significant percentage of the variance in the inhibitory activity. aboutscience.eu

The development of these QSAR models provides a reliable framework for predicting the biological activity of new indazole derivatives and for understanding the structural requirements for their activity. researchgate.net

Identification of Key Structural Attributes Influencing Activity

A primary outcome of QSAR studies is the identification of key molecular descriptors or structural features that significantly influence the biological activity of the compounds. These insights are crucial for optimizing lead compounds.

In the 2D-QSAR study of indazole derivatives as TTK inhibitors, physicochemical and alignment-independent descriptors were found to be important for the model's predictive power. longdom.org The 3D-QSAR analysis of the same series highlighted the importance of steric descriptors in governing the anticancer activity. longdom.org

For the 5-substituted-1H-indazole derivatives targeting GSK-3β, the significant 2D-QSAR model revealed that descriptors such as T_C_N_5, T_2_N_0, and SlogP, along with electrostatic potential and hydrophobicity, are important for determining the biological activity. innovareacademics.in The 3D-QSAR models for this series also provided insights into the favorable steric and electrostatic fields for enhanced activity.

The 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps. nih.gov These maps provide a structural framework that indicates where bulky groups or electropositive/electronegative substituents would be favorable for increasing the inhibitory potency. nih.gov

Similarly, for indolealkylamine-based β3 adrenergic agonists, 2D-QSAR analysis identified lipophilicity and molar refractivity as important properties, while 3D-QSAR (CoMSIA) models highlighted the contributions of steric, hydrogen-bond donor, and hydrogen-bond acceptor fields to the biological activity. nih.gov

These findings collectively provide a rational basis for the structural modification of the indazole scaffold to design more effective therapeutic agents.

Molecular Dynamics Simulations

Assessment of Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are employed to assess the stability of a ligand-protein complex and to explore the conformational dynamics of the ligand within the binding site.

MD simulations have been performed on various indazole derivatives complexed with their respective protein targets to validate the docking poses and to understand the stability of the interactions. For a potent indazole derivative (compound 39) targeting HIF-1α, MD simulations showed that the compound was quite stable in the active site of the protein, confirming its good binding efficiency. nih.gov

In a study of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, MD simulations were conducted on the complex of a potent derivative with trypanothione reductase (TryR). tandfonline.comnih.gov The simulations, which ran for 50 nanoseconds, demonstrated that the complex remained in good equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å, indicating the stability of the ligand within the binding pocket. tandfonline.comnih.gov

Similarly, MD simulations were used to evaluate the stability of 1H-indazole analogs in the active site of the COX-2 enzyme. researchgate.netinnovareacademics.in The results indicated that the test compound was relatively stable within the enzyme's active site. researchgate.netinnovareacademics.in The analysis of root-mean-square fluctuation (RMSF) can further reveal the flexibility of different parts of the protein upon ligand binding.

For indazole derivatives designed as anticancer agents, MD simulations have been used to validate the stability of ligand-protein complexes, confirming the robust binding affinity of the compounds within the target proteins. longdom.orgresearchgate.net The stability of these complexes is often further corroborated by calculating the binding free energies using methods like MM-GBSA. tandfonline.comresearchgate.netinnovareacademics.in

These MD simulation studies provide valuable insights into the dynamic nature of ligand-protein interactions and are essential for confirming the binding modes predicted by molecular docking and for ensuring the stability of the designed inhibitors within their biological targets.

Exploration of Binding Site Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. For drug discovery, MD simulations provide a dynamic picture of how a ligand, such as an indazole derivative, interacts with its protein target, revealing the stability of their complex and the nature of their interactions.

Studies on various indazole derivatives demonstrate that these compounds can form stable and robust complexes within the binding sites of target proteins. nih.govworldscientific.comresearchgate.networldscientific.com This stability is a crucial prerequisite for a compound's therapeutic efficacy and is assessed through several parameters during MD simulations.

A key aspect of binding dynamics is the stability of the ligand-protein complex. In simulations of 3-chloro-6-nitro-1H-indazole derivatives targeting the Leishmania trypanothione reductase (TryR) enzyme, the complex demonstrated good equilibrium, with structural deviations (Root Mean Square Deviation, or RMSD) remaining low, in the range of approximately 1–3 Å. nih.govtandfonline.com This indicates that the ligand remains stably bound in the active site without significant conformational changes that would disrupt binding. nih.gov Similarly, MD simulations of other indazole derivatives targeting kinases like VEGFR2 and JAK3/ROCK1 also confirm the formation of reasonably stable complexes. mdpi.commdpi.com For instance, the RMSF (Root Mean Square Fluctuation) for the backbone amino acids in a VEGFR2-indazole complex was in the range of 1.5–3.5 Å, which is comparable to established kinase inhibitors and signifies a stable complex. mdpi.com

The stability of these complexes is maintained by a network of molecular interactions. Hydrogen bonds, in particular, play a vital role in anchoring the ligand within the active site and ensuring specific recognition. nih.gov In studies of arylsulphonyl indazole derivatives with VEGFR2 kinase, hydrogen bonds were consistently observed with key amino acid residues in the binding pocket. mdpi.com Likewise, the binding of indazole-sulfonamides to JAK3 and ROCK1 kinases is dominated by hydrogen bonds, hydrophobic interactions, and water bridges, all of which contribute to the stable anchoring of the ligand. mdpi.com

The specific functional groups on the indazole ring, such as the nitro and amino groups, are critical in dictating these interactions. For example, a computational study on a 5-nitro-1H-indazole derivative showed that reducing the nitro group to an amine group significantly enhanced the binding affinity for the MAPK1 kinase. mdpi.com This improvement was attributed to the amine group's ability to act as a hydrogen bond donor, thereby increasing the number of stabilizing interactions within the binding site. mdpi.com Research on 6-substituted aminoindazole derivatives further highlights the importance of substitutions at the C-6 position for modulating activity. nih.gov

Molecular docking and dynamics simulations of 3-chloro-6-nitro-1H-indazole derivatives identified a network of both hydrophobic and hydrophilic interactions with the trypanothione reductase enzyme. nih.govtandfonline.com The binding free energy, calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), further quantifies the high stability of these complexes. nih.govtandfonline.com

The table below summarizes findings from MD simulations on various indazole derivatives, illustrating the common patterns of interaction and stability observed in this class of compounds.

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Observed Interactions | MD Simulation Stability Metrics | Source |

|---|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Not specified | Hydrophobic and hydrophilic interactions | Complex remained in good equilibrium; RMSD ~1–3 Å; Stable MM/GBSA binding free energies | nih.govtandfonline.com |

| Arylsulphonyl indazole derivatives | VEGFR2 Kinase | Cys919 | Hydrogen bonds, π–π stacking | RMSF for backbone amino acids: 1.5–3.5 Å | mdpi.com |

| Indazole-sulfonamides | JAK3 and ROCK1 Kinases | Not specified | Hydrogen bonds, hydrophobic interactions, water bridges | Minimal fluctuations in RMSD and RMSF, affirming structural integrity | mdpi.com |

| 5-nitro-1H-indazole-1-carboxamide derivatives | Not specified | Not specified | Hydrophobic contacts, electrostatic forces, hydrogen bonds | Consistent and robust binding observed in MDS | worldscientific.com |

| Indazole derivative (Bindarit) | K-Ras G12D | Not specified | Hydrogen bonds (3-4 on average) | Complex becomes more compact and stable after 30 ns | nih.gov |

Known and Potential Applications in Scientific Research

Role as a Building Block in Organic Synthesis

Due to its functionalized indazole core, 6-nitro-1H-indazol-4-amine is a valuable intermediate in organic synthesis. It can serve as a starting material for the construction of more complex molecules with potential biological activity. google.com For example, it can be used in the synthesis of various heterocyclic systems and as a precursor for creating libraries of compounds for high-throughput screening.

Potential in Medicinal Chemistry

The indazole scaffold is a well-established pharmacophore, and derivatives of this compound are of interest in medicinal chemistry. pnrjournal.com The presence of the nitro and amine groups provides sites for modification to optimize biological activity and pharmacokinetic properties. cymitquimica.com Research into related nitro-substituted indazoles has shown their potential as inhibitors of various enzymes and as having antiproliferative and antimicrobial activities. mdpi.com For example, some nitro-based indazoles have demonstrated activity against lung carcinoma cell lines. mdpi.com Furthermore, derivatives of 6-nitro-1H-indazole have been used to synthesize compounds with antibacterial, antifungal, and anti-inflammatory properties. scielo.br

The Role of 6 Nitro 1h Indazol 4 Amine As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Intermediate in the Synthesis of Pharmaceutical Scaffolds

The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific arrangement of substituents in 6-nitro-1H-indazol-4-amine provides unique electronic and steric properties, positioning it as a key starting material for targeted therapeutic agents.

Precursor to Complex Polycyclic Heterocycles

The 6-nitro-1H-indazole core serves as a foundational template for the synthesis of more elaborate polycyclic heterocyclic systems. The reactivity of the indazole nucleus, combined with the functional handles provided by the amino and nitro groups, allows for the construction of fused ring systems through various synthetic strategies.

A key application of the 6-nitro-indazole scaffold is in 1,3-dipolar cycloaddition reactions to build novel heterocyclic derivatives. For instance, the related compound 3-chloro-6-nitro-1H-indazole has been used to generate new isoxazoline, isoxazole, and 1,2,3-triazole-containing molecules. nih.gov In these syntheses, the 6-nitro-1H-indazole moiety is functionalized to act as a dipole or dipolarophile, reacting with other molecules to form five-membered rings. This strategy highlights the versatility of the 6-nitro-indazole core in creating complex, multi-ring structures that are of significant interest in drug discovery for their potential biological activities, such as antileishmanial properties. nih.gov

Scaffold for Kinase Inhibitor Development

The amino-indazole scaffold is a recognized pharmacophore for the development of protein kinase inhibitors, which are crucial in oncology. The amino group typically forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Derivatives of this compound have been specifically investigated as inhibitors of MEK kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer.

Building Block for Nitric Oxide Synthase (NOS) Modulators

Various C-nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov The overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in neurodegenerative conditions, making NOS inhibitors a target for therapeutic intervention. While 7-nitro-1H-indazole is one of the most widely studied inhibitors, the 6-nitro substitution pattern is also relevant to this activity.

The compound this compound serves as a valuable building block for more complex NOS modulators. The 6-nitro group is a key feature for inhibitory activity, while the 4-amino group provides a crucial synthetic handle. This amino group can be readily modified through reactions such as acylation or alkylation to introduce new functionalities. These modifications can be used to enhance the compound's potency, improve its selectivity for a specific NOS isoform (nNOS vs. eNOS or iNOS), or optimize its pharmacokinetic properties, transforming a simple precursor into a highly tailored therapeutic candidate.

Precursor for Specific Drug Intermediates (e.g., Pazopanib)

While the 4-amino-6-nitro-indazole scaffold is vital for the applications listed above, it is a structurally related compound, 3-methyl-6-nitro-1H-indazole , that serves as the key precursor for the synthesis of Pazopanib. rsc.orgresearchgate.netnih.gov Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. rsc.org

The synthesis of Pazopanib from 3-methyl-6-nitro-1H-indazole involves a well-defined, multi-step sequence. The process demonstrates how the 6-nitro-indazole core is chemically manipulated to build the final drug molecule. A typical synthetic route is outlined below. researchgate.netnih.gov

Table 1: Synthetic Pathway to Pazopanib from a 6-Nitro-Indazole Precursor This table is interactive and can be sorted by clicking on the column headers.

| Step | Starting Material | Reagents & Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 2-ethyl-5-nitroaniline | Sodium nitrite (B80452), Acetic acid | 3-methyl-6-nitro-1H-indazole | Formation of the core indazole ring system. researchgate.net |

| 2 | 3-methyl-6-nitro-1H-indazole | Trimethyl orthoformate or other methylating agents | 2,3-dimethyl-6-nitro-2H-indazole | Regioselective methylation at the N2 position of the indazole ring. rsc.orgresearchgate.net |

| 3 | 2,3-dimethyl-6-nitro-2H-indazole | SnCl₂ or Pd/C with H₂ | 2,3-dimethyl-2H-indazol-6-amine | Reduction of the nitro group to a primary amine. rsc.orgnih.gov |

| 4 | 2,3-dimethyl-2H-indazol-6-amine | 2,4-dichloropyrimidine, NaHCO₃ | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Nucleophilic aromatic substitution to attach the pyrimidine (B1678525) ring. researchgate.net |

| 5 | Product of Step 4 | Methyl iodide, Base | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | Methylation of the secondary amine linking the indazole and pyrimidine. researchgate.net |

| 6 | Product of Step 5 | 5-amino-2-methylbenzenesulfonamide, HCl (cat.) | Pazopanib | Final coupling reaction to complete the drug structure. rsc.org |

This synthetic pathway underscores the importance of the 6-nitro-indazole core, where the nitro group is later converted into an amine to serve as a key point of connection for building the final, complex drug molecule. nih.govtandfonline.comresearchgate.net

Ligand in Coordination Chemistry

The structural features of this compound also suggest its potential use as a ligand in coordination chemistry. The indazole ring contains two nitrogen atoms (N1 and N2) capable of coordinating to a metal center, and the exocyclic 4-amino group provides an additional potential donor site.

Formation of Metal Complexes with Transition Metals

While specific studies detailing the coordination complexes of this compound are not widely reported, the broader class of indazole derivatives has been shown to form stable complexes with various transition metals. For example, 1H-indazole-4-carboxylic acid has been successfully used to construct novel 2D-coordination polymers with metals such as copper(II), cobalt(II), cadmium(II), and zinc(II). rsc.org These materials exhibit interesting magnetic and luminescence properties, demonstrating that the indazole scaffold is an effective ligand for creating multifunctional materials. rsc.org

Given these precedents, this compound is expected to act as a versatile ligand. It could function as a monodentate ligand through one of its nitrogen atoms or as a bridging ligand connecting multiple metal centers to form coordination polymers. The presence of the nitro and amino groups could also influence the electronic properties of the resulting metal complexes and potentially participate in hydrogen bonding to stabilize the crystal lattice.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-6-nitro-1H-indazole |

| N-(2-fluoro-4-iodophenyl)-6-nitro-1H-indazol-4-amine |

| Nitric Oxide |

| 7-nitro-1H-indazole |

| Pazopanib |

| 3-methyl-6-nitro-1H-indazole |

| 2-ethyl-5-nitroaniline |

| Sodium nitrite |

| Acetic acid |

| Trimethyl orthoformate |

| 2,3-dimethyl-6-nitro-2H-indazole |

| Tin(II) chloride (SnCl₂) |

| 2,3-dimethyl-2H-indazol-6-amine |

| 2,4-dichloropyrimidine |

| Sodium bicarbonate (NaHCO₃) |

| N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine |

| Methyl iodide |

| N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine |

| 5-amino-2-methylbenzenesulfonamide |

| 1H-indazole-4-carboxylic acid |

| Copper(II) |

| Cobalt(II) |

| Cadmium(II) |

Investigation of Catalytic Properties of Derived Complexes

While direct research on the catalytic properties of metal complexes derived specifically from this compound is not extensively documented in publicly available literature, the structural features of this compound suggest a strong potential for its derivatives to act as ligands in coordination chemistry, forming complexes with transition metals that could exhibit catalytic activity. The indazole core, with its multiple nitrogen atoms, is a well-established motif in the design of ligands for catalysis. The presence of both an amino and a nitro group on the benzene (B151609) ring of this compound offers multiple coordination sites and the ability to electronically tune the resulting metal complexes.